

Clinical and Cost-Effectiveness Comparison

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Compound Focus: Cetrorelix Acetate

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The table below summarizes key findings from clinical studies comparing cetrorelix with other common protocols.

Aspect	Cetrorelix (GnRH antagonist)	GnRH Agonist (e.g., Triptorelin)	Other GnRH Antagonist (Ganirelix)
Cost per IVF/ICSI Cycle	Higher cycle cost in one study [1]	Lower cycle cost [1]	Information missing
Cost per Pregnancy	Lower (\$11,329) [1]	Higher (\$19,672) [1]	Information missing
Live Birth Rate	Comparable to Ganirelix (47.2% vs. 49.4%) [2]	Information missing	Comparable to Cetrorelix (49.4% vs. 47.2%) [2]
LH Surge Suppression	Superior (LH ≥ 10 U/L: 4.9%) [2]	Information missing	Less effective (LH ≥ 10 U/L: 7.6%) [2]
OHSS Risk	Lower (0.4% incidence) [2]	Information missing	Higher (1.1% incidence) [2]

Aspect	Cetrorelix (GnRH antagonist)	GnRH Agonist (e.g., Triptorelin)	Other GnRH Antagonist (Ganirelix)
Endometrial Receptivity	More favorable (Type A morphology: 66.2%) [2]	Information missing	Less favorable (Type A morphology: 60.1%) [2]
Protocol Flexibility & Optimization	Effective with cessation on trigger day, improving embryological outcomes for most patients [3]	Information missing	Information missing

> **Key Insight:** While a single cycle using cetrorelix may be more expensive than some agonist protocols, its **lower cost per pregnancy** and superior safety profile make it a more cost-effective strategy overall [2] [1].

Detailed Experimental Data and Methodologies

The comparative data is derived from rigorous clinical studies. Here are the detailed methodologies and findings.

Study 1: Cetrorelix vs. Ganirelix (2025 Retrospective Cohort)

This large-scale study directly compared the safety and efficacy of two GnRH antagonists [2].

- **Objective:** To compare the safety, efficacy, and clinical predictors of live birth outcomes between cetrorelix and ganirelix.
- **Methods:**
 - **Design:** Retrospective cohort study of 9,424 patients after propensity score matching.
 - **Participants:** Patients undergoing IVF/ICSI at a reproductive medicine center (June 2019–June 2022).
 - **Groups:** Group A (2,365 patients) received cetrorelix; Group B (7,059 patients) received ganirelix.
 - **Intervention:** Both groups received daily 0.25 mg subcutaneous injections of their respective antagonist starting when the lead follicle was 14-15 mm.
 - **Outcomes Measured:** LH surge suppression, OHSS incidence, endometrial morphology, embryological parameters, and live birth rates.

- **Key Results:**

- **LH Control:** Cetorelix was superior, with significantly lower incidences of premature LH surge [2].
- **Safety:** The incidence of OHSS was significantly lower in the cetorelix group (0.4% vs. 1.1%) [2].
- **Endometrial Receptivity:** A significantly higher proportion of patients in the cetorelix group had a "Type A" endometrial pattern, which is considered most receptive for implantation [2].
- **Live Birth:** Live birth rates were statistically comparable between the two groups [2].

Study 2: Cost-Effectiveness of GnRH Antagonist vs. Agonist (2013 Randomized Controlled Trial)

This older but foundational study compared the economic outcomes of different protocols [1].

- **Objective:** To compare cost-effectiveness between a GnRH agonist short regimen and a GnRH antagonist protocol.
- **Methods:**
 - **Design:** Prospective, randomized study.
 - **Participants:** 96 patients at a private center.
 - **Groups:** Patients were randomized into a GnRH agonist group (n=48) or a GnRH antagonist (cetorelix) group (n=48).
 - **Cost Analysis:** Treatment costs per cycle and cost per pregnancy were calculated.
- **Key Results:**
 - The **cost per cycle** was significantly lower in the GnRH agonist group.
 - However, the **clinical pregnancy rate** was significantly higher in the antagonist group.
 - Consequently, the **mean cost per pregnancy** was substantially lower for the antagonist protocol [1].

Study 3: Cetorelix Protocol Optimization (2021 Retrospective Study)

Research shows that the cost-effectiveness of cetorelix can be enhanced by optimizing its administration protocol [3].

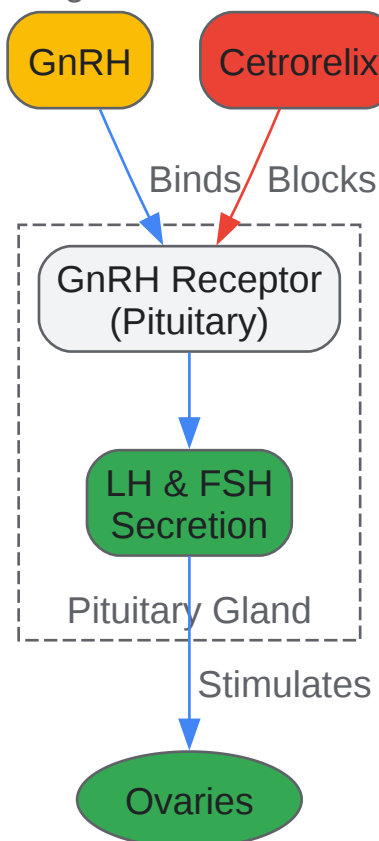
- **Objective:** To evaluate the efficiency of stopping cetorelix on the day of the final ovulation trigger.
- **Methods:**
 - **Design:** Retrospective study of 1,271 patients undergoing their first IVF cycle.

- **Groups:** Group A (832 patients) received cetrorelix until trigger day; Group B (439 patients) ceased cetrorelix on trigger day.
- **Outcomes:** Embryological and clinical outcomes were compared.
- **Key Results:**
 - Cessation of cetrorelix on trigger day **significantly improved embryological outcomes** (e.g., number of oocytes retrieved, fertilization rates) for patients under 35 or those with sufficient ovarian reserve.
 - This modified protocol was equally effective at preventing premature ovulation, demonstrating that reducing the total drug dose is feasible and beneficial for many patients [3].

Mechanism of Action: GnRH Antagonist Signaling Pathway

Cetrorelix is a Gonadotropin-Releasing Hormone (GnRH) antagonist. The following diagram illustrates its competitive inhibition mechanism in the pituitary gland, which prevents premature luteinizing hormone (LH) surges during ovarian stimulation.

GnRH Antagonist Mechanism of Action



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Diagram Explanation: In a normal cycle, endogenous GnRH binds to pituitary receptors, triggering LH/FSH release that stimulates the ovaries. Cetrorelix **competitively blocks** these receptors, rapidly suppressing gonadotropin secretion to prevent a premature LH surge and allow for controlled follicle maturation [2] [4].

Key Takeaways for Research and Development

- **Focus on Overall Treatment Value:** The primary economic advantage of cetrorelix lies in the **lower cost per successful pregnancy**, not the cost of a single vial or cycle [1].
- **Leverage Superior Safety Data:** Cetrorelix's **lower risk of OHSS** is a significant clinical and potential economic benefit, reducing costs associated with managing this serious complication [2].
- **Explore Protocol Optimization:** The **modified protocol** that stops cetrorelix on trigger day demonstrates that drug exposure can be reduced without sacrificing efficacy, potentially improving cost-benefit ratios [3].

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References

1. - Cost comparison between pituitary down-regulation with... effectiveness [pubmed.ncbi.nlm.nih.gov]
2. Comparison of pregnancy outcomes and safety between ... [pmc.ncbi.nlm.nih.gov]
3. GnRH Antagonist Protocol With Cessation of Cetrorelix on ... [pmc.ncbi.nlm.nih.gov]
4. Cetrorelix Acetate API 2025-2033 Analysis [archivemarketresearch.com]

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